molecular formula C13H18N2O4S B2996771 Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate CAS No. 2374758-07-1

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B2996771
CAS No.: 2374758-07-1
M. Wt: 298.36
InChI Key: WCYRWGROFIYMTN-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate is a thiazole-based small molecule featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2, a cyclopropyl substituent at position 5, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 5-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-11-14-8(10(16)18-4)9(20-11)7-5-6-7/h7H,5-6H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYRWGROFIYMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate (CAS Number: 2374758-07-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, notably Dasatinib, a dual Src/Abl and c-Kit inhibitor used in treating certain types of leukemia .

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4SC_{13}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 290.36 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities due to the presence of sulfur and nitrogen atoms in the ring structure.

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, Dasatinib, synthesized from this compound, targets Bcr-Abl tyrosine kinase, which is crucial in the pathogenesis of chronic myeloid leukemia (CML). The inhibition of this kinase leads to reduced proliferation and survival of cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to:

  • Inhibit cell growth in various cancer cell lines.
  • Induce apoptosis in leukemia cells through the activation of caspase pathways.
  • Overcome resistance mechanisms in imatinib-resistant CML cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains were found to be within the range of 1 to 8 µM, indicating potent antibacterial properties .

Case Study: Synthesis and Evaluation

A study conducted by Lombardo et al. (2004) highlighted the synthesis of this compound as an intermediate for Dasatinib. The research emphasized the importance of this compound in providing high-affinity inhibition against Bcr-Abl kinase mutants, which are often resistant to conventional therapies .

Table: Biological Activity Overview

Activity Effect Reference
AnticancerInhibits proliferation; induces apoptosisLombardo et al., 2004
AntimicrobialEffective against gram-positive/negative bacteriaClinical Microbiology: Open Access, 2017
Kinase InhibitionTargets Bcr-Abl; effective against resistant strainsLombardo et al., 2004

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The cyclopropyl group at position 5 distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate (HI-1269)
  • Substituent : Bromine at position 4.
  • Molecular Weight : ~325.2 g/mol (estimated).
  • Purity : 98% .
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
  • Substituents: Ethyl ester at position 4, aminomethyl-Boc group at position 2, and amino group at position 5.
  • Molecular Formula : C₁₂H₁₉N₃O₄S.
  • Molecular Weight : 301.36 g/mol .
  • Key Difference: The ethyl ester may alter solubility and metabolic degradation compared to the methyl ester. The amino group at position 5 could enhance hydrogen-bonding interactions in biological targets.

Ester Group Variations

The methyl ester at position 4 is a common feature in thiazole carboxylates. Comparisons include:

Methyl 2-bromo-5-propylthiazole-4-carboxylate (QB-9634)
  • Substituents : Bromine at position 2, propyl at position 5.
  • Purity : 95% .
  • Key Difference : The absence of a Boc-protected amine limits its utility in peptide coupling or targeted drug design.
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
  • Structure : Features a nitrobenzoyl group at position 5 and a methylsulfonyl group at position 2.
  • Synthesis : Generated via oxidation and coupling reactions, yielding 97% purity in initial steps .

Data Table: Structural and Physicochemical Comparison

Compound Name Position 2 Substituent Position 5 Substituent Ester Group Molecular Weight (g/mol) Purity Source
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate Boc-protected amine Cyclopropyl Methyl ~325.4 (estimated) N/A Target Compound
HI-1269 Boc-protected amine Bromine Methyl ~325.2 98%
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Boc-protected aminomethyl Amino Ethyl 301.36 N/A
QB-9634 Bromine Propyl Methyl ~282.2 (estimated) 95%

Research Findings and Implications

  • Synthetic Flexibility : The Boc group enables facile deprotection for further functionalization, as demonstrated in CDK9 inhibitor synthesis .
  • Biological Activity : Cyclopropyl substituents, as in the target compound, are associated with improved metabolic stability and target selectivity compared to halogens (e.g., bromine in HI-1269) .
  • Ester Effects : Methyl esters (target compound, HI-1269) generally offer higher volatility and lower solubility than ethyl analogs (e.g., ), impacting formulation strategies.

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